molecular formula C12H17NOS B13529783 3-(2-(Methylthio)phenoxy)piperidine

3-(2-(Methylthio)phenoxy)piperidine

Cat. No.: B13529783
M. Wt: 223.34 g/mol
InChI Key: ZEYNPCBTZLBRQG-UHFFFAOYSA-N
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Description

3-(2-(Methylthio)phenoxy)piperidine is a useful research compound. Its molecular formula is C12H17NOS and its molecular weight is 223.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(Methylthio)phenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(Methylthio)phenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

3-(2-methylsulfanylphenoxy)piperidine

InChI

InChI=1S/C12H17NOS/c1-15-12-7-3-2-6-11(12)14-10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3

InChI Key

ZEYNPCBTZLBRQG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1OC2CCCNC2

Origin of Product

United States

Foundational & Exploratory

3-(2-(Methylthio)phenoxy)piperidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(2-(Methylthio)phenoxy)piperidine: Synthesis, Characterization, and Potential Applications

Disclaimer: The compound 3-(2-(Methylthio)phenoxy)piperidine is not extensively documented in publicly accessible scientific literature or chemical databases. This guide provides a comprehensive technical overview based on the established chemistry of its constituent functional groups and analysis of closely related structural analogs. The experimental protocols described herein are proposed methodologies grounded in standard organic chemistry principles and should be regarded as a starting point for research and development.

Introduction and Chemical Identity

3-(2-(Methylthio)phenoxy)piperidine is a heterocyclic organic compound featuring a piperidine ring linked via an ether bond at its 3-position to a phenyl ring, which is further substituted with a methylthio group at the ortho-position. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its conformational flexibility and its presence in numerous natural products and pharmaceuticals.[1][2] The thioanisole (methylthiobenzene) moiety is also a key structural element in various biologically active compounds.[3]

The strategic combination of these two pharmacophores suggests that 3-(2-(Methylthio)phenoxy)piperidine may serve as a valuable building block or a candidate molecule in drug discovery, particularly within the realm of central nervous system (CNS) disorders.

Chemical Structure:

  • IUPAC Name: 3-(2-(Methylthio)phenoxy)piperidine

  • Alternative Name: 2-(Piperidin-3-yloxy)thioanisole

  • CAS Number: Not assigned or found in public databases.

Physicochemical and Computed Properties

No experimental data for the physical properties of 3-(2-(Methylthio)phenoxy)piperidine have been reported. The following table summarizes its molecular identity and computationally predicted properties, which are useful for guiding experimental design, such as solvent selection and purification techniques.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₇NOS(Calculated)
Molecular Weight 223.34 g/mol (Calculated)
XlogP3 3.1(Predicted, based on analogs like 3-(2-chloro-5-methylphenoxy)piperidine)[4]
Topological Polar Surface Area (TPSA) 38.5 Ų(Predicted, based on analogs like 3-((2-methoxyphenoxy)methyl)piperidine)[5]
Hydrogen Bond Donors 1 (amine N-H)(Calculated)
Hydrogen Bond Acceptors 2 (ether O, sulfur S)(Calculated)
Rotatable Bonds 3(Calculated)
Predicted Boiling Point ~330-350 °C(Estimated, based on structural analogs)
Predicted pKa (basic) ~9.0-9.5 (for piperidine N)(Estimated, typical for secondary piperidines)

Proposed Synthesis and Experimental Protocol

The most direct and efficient method for constructing the ether linkage in 3-(2-(Methylthio)phenoxy)piperidine is the Mitsunobu reaction. This reaction is widely used to couple a primary or secondary alcohol with a nucleophile (in this case, a phenol) under mild, neutral conditions using a combination of a phosphine and an azodicarboxylate.

Causality of Method Choice: The Mitsunobu reaction is chosen over alternatives like Williamson ether synthesis for several key reasons:

  • Mild Conditions: It avoids the need for strong bases to deprotonate the phenol or alcohol, which could lead to side reactions.

  • Avoids N-Alkylation: The piperidine nitrogen is a potential nucleophile. Under strongly basic conditions required for other methods, competitive N-arylation could occur. The Mitsunobu mechanism favors O-alkylation of the phenol.

  • High Functional Group Tolerance: The reaction is compatible with the thioether group present in the molecule.

The proposed synthetic pathway involves the reaction of commercially available N-Boc-3-hydroxypiperidine with 2-(methylthio)phenol, followed by deprotection of the Boc group.

Proposed Synthetic Workflow

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Boc Deprotection A N-Boc-3-hydroxypiperidine C PPh₃, DIAD Anhydrous THF, 0°C to RT A->C B 2-(Methylthio)phenol B->C D N-Boc-3-(2-(methylthio)phenoxy)piperidine C->D Ether bond formation E N-Boc-3-(2-(methylthio)phenoxy)piperidine F Trifluoroacetic Acid (TFA) Dichloromethane (DCM) E->F G 3-(2-(Methylthio)phenoxy)piperidine F->G Acid-catalyzed removal of Boc

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-3-(2-(methylthio)phenoxy)piperidine

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of alcohol).

  • Reagent Addition: Add N-Boc-3-hydroxypiperidine (1.0 eq.), 2-(methylthio)phenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.). Cool the resulting solution to 0°C in an ice bath.

  • Reaction Initiation: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the protected product, N-Boc-3-(2-(methylthio)phenoxy)piperidine.

Step 2: Synthesis of 3-(2-(Methylthio)phenoxy)piperidine (Final Product)

  • Deprotection: Dissolve the purified N-Boc protected intermediate from Step 1 in dichloromethane (DCM, 5 mL/mmol).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10 eq.) to the solution and stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 3-(2-(Methylthio)phenoxy)piperidine. Further purification can be achieved via chromatography or crystallization if necessary.

Potential Pharmacological Relevance

The structural motifs within 3-(2-(Methylthio)phenoxy)piperidine suggest potential bioactivity, making it a compound of interest for researchers in drug development.

  • Piperidine Core: The piperidine ring is a cornerstone of neuropharmacology, found in drugs targeting a wide array of CNS receptors and transporters.[2][] Its inclusion provides a three-dimensional structure that can facilitate precise interactions within biological binding pockets.

  • Phenoxy-piperidine Linkage: Structurally related compounds have shown potential as CNS agents. For example, 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives were synthesized and evaluated for antidepressant activity, showing effects comparable to the drug viloxazine.[7] This suggests that the phenoxy-piperidine scaffold may interact with biogenic amine systems, such as serotonin and norepinephrine transporters.

  • Thioanisole Moiety: The methylthio group can influence a molecule's metabolic stability and lipophilicity, and it can participate in specific interactions (e.g., with sulfur-containing amino acid residues) in protein targets.

G cluster_motifs Structural Motifs cluster_properties Potential Biological Relevance A 3-(2-(Methylthio)phenoxy)piperidine B Piperidine Scaffold A->B C Phenoxy Linker A->C D Methylthio Group A->D E CNS Receptor/Transporter Binding (e.g., Serotonin, Norepinephrine) B->E Known CNS activity C->E Analog activity [2] F Modulation of Lipophilicity and Metabolic Stability D->F Physicochemical impact G Antidepressant/Anxiolytic Activity E->G Therapeutic hypothesis

Caption: Logical connections between structure and potential bioactivity.

Safety and Handling

As 3-(2-(Methylthio)phenoxy)piperidine is a novel research chemical, no specific toxicity data is available. Standard laboratory safety protocols for handling chemicals of unknown toxicity must be strictly followed:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of any potential dust or vapors.

  • Precautionary Statements (Inferred from Precursors): Precursors like 3-hydroxypiperidine are classified as skin and eye irritants. Thiophenols are often toxic and have a strong, unpleasant odor. Assume the final product carries similar or unknown hazards.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

References

  • PubChem. 3-(2-Chloro-5-methylphenoxy)piperidine. National Center for Biotechnology Information. [Link]

  • Coppola, G. M., & Damon, R. E. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222–225. [Link]

  • Kaur, H., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1397. [Link]

  • Defense Technical Information Center. (1993). Piperidine Synthesis. [Link]

  • Google Patents. (2017).
  • Rubtsov, A. E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1645. [Link]

  • Google Patents. (1990).
  • Wikipedia. Thioanisole. [Link]

  • White Rose eTheses Online. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 12(3), 304. [Link]

Sources

In Silico Binding Affinity of 3-(2-(Methylthio)phenoxy)piperidine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Computational Target Engagement

Foreword

In modern drug discovery, the ability to rapidly and accurately predict how a novel chemical entity will interact with a biological target is paramount. In silico techniques, which use computational methods to simulate and analyze molecular interactions, have become indispensable tools for prioritizing candidates, optimizing lead compounds, and elucidating mechanisms of action before committing to costly and time-intensive laboratory synthesis and testing.[1][2][3] This guide provides an in-depth, technical walkthrough of a comprehensive in silico workflow to determine the binding affinity of a novel compound, using 3-(2-(Methylthio)phenoxy)piperidine as a case study.

This molecule, featuring a piperidine ring—a prevalent scaffold in pharmaceuticals[4][5][6]—connected to a methylthio-substituted phenoxy group, represents a typical starting point in a discovery campaign. Due to the limited public data on this specific compound, this document serves as a methodological blueprint. It is designed for researchers, computational chemists, and drug development professionals to illustrate how to approach the binding affinity prediction for a new molecule against a plausible, selected biological target. Our narrative will emphasize the causality behind each procedural choice, ensuring a protocol that is not just a series of steps, but a self-validating system grounded in established scientific principles.

Strategic Foundation: Target Selection and Rationale

The journey begins not with the ligand, but with its potential biological partner. The chemical structure of 3-(2-(Methylthio)phenoxy)piperidine offers clues for selecting a hypothetical, yet scientifically sound, target.

Scaffolding Analysis and Hypothesis Generation

The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its favorable physicochemical and pharmacokinetic properties.[4] It is particularly prominent in drugs targeting the Central Nervous System (CNS) by interacting with neurotransmitter receptors and transporters.[6] The phenoxy linker and its substitutions also guide our hypothesis. Given these features, a plausible target class would be G-Protein Coupled Receptors (GPCRs) , specifically a monoamine receptor such as a dopamine or serotonin receptor.

For this guide, we will proceed with the Human Dopamine D2 Receptor (D2R) as our hypothetical target. D2R is a well-characterized GPCR, critically involved in neurological and psychiatric conditions, and its structure has been resolved, providing a high-quality template for computational studies.

The Computational Workflow: From Structure to Affinity

Our investigation will follow a multi-step process, beginning with a rapid, static prediction and progressively moving to more computationally intensive, dynamic, and accurate methods. This tiered approach is a best practice in computational drug design, balancing speed with rigor.[[“]]

G cluster_prep Part 1: Preparation cluster_dock Part 2: Initial Prediction cluster_refine Part 3: Dynamic Refinement cluster_calc Part 4: Rigorous Calculation Ligand_Prep 2.1 Ligand Preparation (SMILES to 3D) Docking 2.3 Molecular Docking (Pose & Score Prediction) Ligand_Prep->Docking Receptor_Prep 2.2 Receptor Preparation (PDB Cleanup) Receptor_Prep->Docking MD_Sim 2.4 Molecular Dynamics (MD) (Complex Stability Assessment) Docking->MD_Sim MMGBSA 2.5 MM/GBSA Calculation (Binding Free Energy) MD_Sim->MMGBSA

Figure 1: Overall in silico workflow for binding affinity prediction.
Protocol: Ligand Preparation

The first step is to convert the 2D representation of our ligand into a stable, low-energy 3D conformation suitable for simulation.

Objective: To generate a high-quality, energy-minimized 3D structure of 3-(2-(Methylthio)phenoxy)piperidine.

Methodology:

  • Obtain SMILES String: The canonical SMILES (Simplified Molecular-Input Line-Entry System) for the ligand is CSCC1=CC=CC=C1OC2CCCNC2.

  • Generate 3D Coordinates: Use a tool like Open Babel or RDKit to convert the SMILES string into an initial 3D structure.

  • Assign Force Field Parameters: Assign a molecular mechanics force field, such as the General Amber Force Field (GAFF), which is optimized for small organic molecules. This step is critical for accurately describing the intramolecular forces.

  • Energy Minimization: Perform a robust energy minimization using a method like the conjugate gradient algorithm. This process relaxes the structure into a low-energy conformational state.

  • Output Format: Save the final structure in a .mol2 or .pdbqt format, which contains the 3D coordinates and partial charges required for docking software.

Protocol: Receptor Preparation

A high-resolution crystal structure of the target protein is the foundation of a reliable docking study.

Objective: To clean and prepare the Dopamine D2 Receptor (PDB ID: 6CM4) for docking.

Methodology:

  • Download Structure: Obtain the crystal structure from the Protein Data Bank (RCSB PDB).

  • Remove Non-essential Molecules: Delete all water molecules, co-factors, and existing ligands from the PDB file. Their presence can interfere with the docking algorithm.

  • Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add them according to the appropriate protonation states at a physiological pH (e.g., pH 7.4). This is crucial for defining correct hydrogen bonding patterns.

  • Assign Partial Charges: Assign atomic partial charges using a force field like CHARMM36 or AMBER.

  • Define the Binding Site: Identify the coordinates of the binding pocket. This can be derived from the position of a co-crystallized ligand in the original PDB file or predicted using pocket-finding algorithms. This defined space, or "grid box," constrains the docking search to the relevant area.

  • Output Format: Convert the prepared protein structure to the .pdbqt format for use with AutoDock Vina.

Protocol: Molecular Docking

Molecular docking predicts the preferred orientation (pose) and estimates the binding affinity of the ligand within the receptor's active site.[8][9][10]

Objective: To dock 3-(2-(Methylthio)phenoxy)piperidine into the D2R binding site and obtain a preliminary binding score.

Methodology:

  • Software Selection: Utilize a widely validated docking program such as AutoDock Vina.

  • Configuration: Create a configuration file specifying the prepared ligand and receptor files, as well as the coordinates and dimensions of the binding site grid box defined in step 2.2.

  • Execution: Run the docking simulation. Vina will exhaustively sample different ligand poses within the grid box, evaluating each based on its scoring function.

  • Analysis of Results: The output will provide several predicted binding poses, ranked by their binding affinity score in kcal/mol. A more negative score indicates a stronger predicted interaction.[2] Analyze the top-scoring pose for key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) using a visualization tool like PyMOL or UCSF Chimera.

Protocol: Molecular Dynamics (MD) Simulation

Docking provides a static picture. MD simulation introduces dynamics, assessing the stability of the predicted protein-ligand complex in a simulated physiological environment.[[“]][11]

Objective: To evaluate the stability of the top-ranked docking pose over time.

Methodology:

  • System Setup (using GROMACS):

    • Merge Coordinates: Combine the protein and the top-ranked ligand pose into a single complex structure file.[12]

    • Topology Generation: Generate a system topology that includes parameters for both the protein (e.g., CHARMM36 force field) and the ligand (e.g., GAFF, generated via a server like CGenFF).[12][13]

    • Solvation: Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a realistic water model (e.g., TIP3P).

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove steric clashes.

    • Equilibration: Conduct a two-phase equilibration. First, a constant volume (NVT) equilibration to stabilize the system's temperature. Second, a constant pressure (NPT) equilibration to stabilize pressure and density.[14] During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.[12]

    • Production Run: Run the production MD simulation (e.g., for 100 nanoseconds) without restraints. Save the coordinates (trajectory) at regular intervals.

  • Analysis: Analyze the trajectory for key metrics like Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability. A stable RMSD indicates that the complex does not undergo major conformational changes and the binding pose is likely stable.

G PDB PDB Structure (Protein + Ligand Pose) Topology Generate Topology (Force Fields) PDB->Topology Solvate Solvate & Add Ions Topology->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate_NVT NVT Equilibration (Constant Volume/Temp) Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration (Constant Pressure/Temp) Equilibrate_NVT->Equilibrate_NPT Production_MD Production MD Run (100 ns) Equilibrate_NPT->Production_MD Analysis Trajectory Analysis (RMSD, RMSF) Production_MD->Analysis

Figure 2: Workflow for Molecular Dynamics (MD) Simulation Setup.
Protocol: MM/GBSA Binding Free Energy Calculation

This final step provides a more accurate estimation of binding affinity than the docking score by averaging energies over the dynamic trajectory and using a more sophisticated solvation model.[15][16][17]

Objective: To calculate the binding free energy (ΔG_bind) of the complex from the MD trajectory.

Methodology:

  • Trajectory Extraction: Select a series of snapshots (e.g., 100-500 frames) from the stable portion of the production MD trajectory.

  • Energy Calculation: For each snapshot, the binding free energy is calculated using the following equation:

    • ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • ΔE_MM: Changes in molecular mechanics energy (van der Waals and electrostatic interactions) in the gas phase.

    • ΔG_solv: The solvation free energy, calculated using the Generalized Born (GB) model and the Surface Area (SA) model to account for polar and non-polar contributions, respectively.[18]

    • -TΔS: The conformational entropy change upon binding. This term is computationally expensive and is often omitted when comparing a series of similar ligands, as the change is assumed to be comparable.[17][18]

  • Averaging: The final reported ΔG_bind is the average of the values calculated across all snapshots.

Data Presentation and Interpretation

Quantitative results from this workflow must be presented clearly to facilitate interpretation and decision-making.

Table 1: Hypothetical In Silico Data Summary
MethodMetricValueInterpretation
Molecular Docking Binding Affinity-8.9 kcal/molStrong initial predicted interaction.
Molecular Dynamics Ligand RMSD1.5 ± 0.3 ÅThe ligand remains stably bound in the pocket throughout the simulation.
MM/GBSA ΔG_bind-45.7 ± 5.2 kcal/molA more rigorous calculation confirming favorable binding free energy.

Expert Insights:

  • A docking score below -7.0 kcal/mol is generally considered a good starting point.

  • A ligand RMSD below 2.0 Å during an MD simulation suggests a stable binding mode.

  • The MM/GBSA value provides a more reliable estimate for ranking compounds than the docking score, as it accounts for solvent effects and protein-ligand dynamics.[16][18]

Conclusion and Forward Look

This guide has detailed a robust, multi-tiered computational workflow for predicting the binding affinity of a novel compound, 3-(2-(Methylthio)phenoxy)piperidine, to a hypothetical but plausible biological target, the Dopamine D2 Receptor. By progressing from rapid molecular docking to rigorous molecular dynamics and free energy calculations, this methodology provides a comprehensive and increasingly accurate picture of the molecular recognition event.

The results generated through this process—the predicted binding pose, the key intermolecular interactions, the assessment of complex stability, and the final calculated binding free energy—provide critical, actionable intelligence. This data allows researchers to form strong hypotheses about a compound's potential efficacy and mechanism of action, guiding decisions on which molecules to prioritize for synthesis and advance to in vitro and in vivo validation. This self-validating, scientifically grounded in silico approach is a cornerstone of efficient and effective modern drug discovery.

References

Sources

Methodological & Application

Application Note: High-Throughput Screening of Piperidine-Based Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Target Class: G-Protein Coupled Receptors (GPCRs) & Ion Channels Assay Modalities: Functional (Calcium Flux) & Binding (TR-FRET)

Executive Summary & Strategic Rationale

The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 20 drug classes, including opioids (fentanyl), antihistamines (loratadine), and antipsychotics (haloperidol). Its prevalence stems from its ability to present substituents in defined vectors, allowing high-affinity interactions with GPCRs and ion channels.

However, the physicochemical properties of piperidines—specifically their high basicity (


) and lipophilicity—introduce unique challenges in High-Throughput Screening (HTS). These compounds frequently exhibit non-specific binding to plasticware, "stickiness" in liquid handling, and lysosomotropic accumulation in cell-based assays.

This guide details a Dual-Modality Screening Strategy designed to mitigate these artifacts. We utilize a functional Calcium Flux Assay (FLIPR) as the primary screen to capture diverse mechanisms of action (agonism/antagonism), followed by an orthogonal TR-FRET Competition Binding Assay to validate physical target engagement and eliminate false positives caused by compound aggregation or fluorescence interference.

Strategic Considerations for Piperidine Scaffolds

Solubility and Liquid Handling

Piperidines are secondary amines. At physiological pH (7.4), they are predominantly protonated (cationic).

  • The Challenge: While protonation aids aqueous solubility, lipophilic substitutions (common in drug discovery) can drive aggregation. Furthermore, free-base piperidines can react with atmospheric

    
     to form carbamates, or absorb water if stored in DMSO (hygroscopic).
    
  • The Solution:

    • Solvent: Store library stocks in anhydrous DMSO under nitrogen/argon.

    • Plate Selection: Use Polypropylene (PP) for compound storage (low binding) and Polystyrene (PS) non-binding surface (NBS) plates for assay steps to prevent the cationic nitrogen from interacting with negatively charged plastic surfaces.

    • Acoustic Dispensing: Use acoustic droplet ejection (e.g., Echo) rather than tip-based transfer to eliminate "carryover" of sticky lipophilic amines.

The "Lysosomotropic" Effect

In cell-based assays (like Calcium Flux), basic lipophilic amines (piperidines) can permeate cell membranes and become trapped in acidic organelles (lysosomes) via protonation. This can cause cell stress or phospholipidosis, mimicking a functional response (false positive).

  • Control: Include a parallel cytotoxicity screen (e.g., CellTiter-Glo) or use short incubation times (<1 hour) for functional readouts to minimize accumulation.

Screening Workflow Visualization

The following diagram outlines the integrated screening campaign, moving from library management to hit validation.

HTS_Workflow cluster_Primary Primary Screen: Functional cluster_Secondary Secondary Screen: Binding Library Piperidine Library (DMSO Stocks) Dispense Acoustic Dispensing (Echo 550) Library->Dispense Cell_Plating Cell Plating (384-well, Poly-D-Lysine) Dispense->Cell_Plating Functional Path TR_Prep Reagent Prep (Membranes + Tracer) Dispense->TR_Prep Binding Path (Hit Confirmation) Dye_Load Dye Loading (Fluo-8 + Probenecid) Cell_Plating->Dye_Load Read_FLIPR Kinetic Read (FLIPR Tetra) Dye_Load->Read_FLIPR Analysis Data Analysis (Z-Factor & Curve Fitting) Read_FLIPR->Analysis Incubate Equilibrium Incubation (60-120 min) TR_Prep->Incubate Read_Envision TR-FRET Read (EnVision) Incubate->Read_Envision Read_Envision->Analysis

Caption: Integrated HTS workflow for piperidine ligands, branching from acoustic dispensing into functional (FLIPR) and binding (TR-FRET) streams.

Protocol 1: Primary Functional Screen (Calcium Flux)

Objective: Detect agonists/antagonists of Gq-coupled GPCRs (or Gi/Gs coupled via chimeric G-proteins). Mechanism: Piperidine ligand binding triggers intracellular Calcium (


) release. A cell-permeable dye (Fluo-8) binds free 

, increasing fluorescence.[1]
Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing target GPCR +

    
     (promiscuous G-protein).
    
  • Dye: Fluo-8 NW Calcium Assay Kit (higher sensitivity than Fluo-4).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Inhibitor: Probenecid (prevents dye leakage via anion transporters).

Step-by-Step Methodology
  • Cell Plating:

    • Dispense 10,000 cells/well into 384-well black-wall/clear-bottom Poly-D-Lysine coated plates.

    • Incubate overnight at 37°C/5%

      
      .
      
  • Dye Loading (Critical Step):

    • Prepare 2X Dye Loading Solution: Fluo-8 dye + 2.5 mM Probenecid in Assay Buffer.

    • Remove culture media (or use "No-Wash" kit). Add 25

      
      L of 2X Dye Solution.
      
    • Incubate: 30 min at 37°C, then 30 min at Room Temperature (RT). Note: The RT step equilibrates the plate to prevent thermal gradients during reading.

  • Compound Addition:

    • Prepare 5X compound plates (piperidine library) in HBSS buffer (final DMSO < 1%).

    • Place cell plate and compound plate into FLIPR Tetra (or FDSS).

  • Kinetic Reading:

    • Baseline: Read fluorescence (Ex 490nm / Em 525nm) for 10 seconds.

    • Addition: Instrument adds 12.5

      
      L of compound.
      
    • Response: Read continuously for 90-120 seconds.

  • Data Reduction:

    • Calculate Max-Min RFU (Relative Fluorescence Units) over the time course.

Protocol 2: Secondary Binding Screen (TR-FRET)

Objective: Validate direct binding affinity (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) and rule out functional artifacts.
Mechanism:  Competition between a fluorescent tracer (Acceptor) and the piperidine test compound for the receptor. A Europium-labeled antibody (Donor) binds the receptor tag. If the tracer binds, FRET occurs. If the piperidine displaces the tracer, FRET signal decreases.
Materials
  • Receptor: Membrane prep of Tag-lite® GPCR (e.g., SNAP-tag).

  • Donor: Terbium Cryptate (Lumi4-Tb).

  • Acceptor: Fluorescent ligand (Red acceptor, e.g., d2).

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.1% BSA (prevents piperidine stickiness).
    
Step-by-Step Methodology
  • Reagent Preparation:

    • Dilute membranes and Tb-Donor in Assay Buffer.

    • Dilute Tracer (Acceptor) to

      
       concentration.
      
  • Dispensing (384-well Low Volume White Plate):

    • Add 5

      
      L of Piperidine compound (dilution series).
      
    • Add 5

      
      L of Tracer.
      
    • Add 10

      
      L of Membrane/Donor mix.
      
  • Incubation:

    • Seal plate and incubate for 2 hours at RT (equilibrium is crucial for accurate

      
      ).
      
  • Detection:

    • Read on TR-FRET compatible reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm (Laser/Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50

      
      s (eliminates short-lived autofluorescence from piperidine compounds).
      
TR-FRET Mechanism Diagram

TRFRET_Mechanism cluster_HighSignal High Signal (No Inhibitor) cluster_LowSignal Low Signal (Piperidine Bound) Donor1 Eu-Donor (Antibody) Receptor1 GPCR Donor1->Receptor1 binds Tracer1 Fluorescent Tracer Donor1->Tracer1 FRET (665 nm) Tracer1->Receptor1 binds Donor2 Eu-Donor Tracer2 Displaced Tracer Donor2->Tracer2 No FRET Receptor2 GPCR Piperidine Piperidine Ligand Piperidine->Receptor2 Competes

Caption: TR-FRET Principle. Left: Tracer binding allows energy transfer.[2] Right: Piperidine ligand displaces tracer, reducing the 665nm/620nm ratio.

Data Analysis & Quality Control

Z-Factor Calculation

For every plate, calculate the Z-factor to validate assay window quality. A value ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 is required for a robust screen.[3][4]


  • 
    : Standard deviation of positive/negative controls.[3]
    
  • 
    : Mean signal of positive/negative controls.[3]
    
TR-FRET Ratio Calculation

To normalize for well-to-well variability and quenching:



Troubleshooting Guide (Piperidine Specifics)

IssueProbable CauseCorrective Action
High Background (Binding) Piperidine aggregation or non-specific binding to plastic.Add 0.01% Triton X-100 or 0.1% BSA to buffer. Use NBS plates.
Dye Leakage (Functional) Anion transporters pumping Fluo-8 out of cells.Increase Probenecid concentration (up to 5 mM) or switch to Calcium-6 (less leakage).
False Positives (Functional) Autofluorescence of the piperidine core.Verify with TR-FRET (time-resolved readout eliminates short-lived fluorescence).[2][5]
Precipitation Low solubility of free base at pH 7.4.Ensure DMSO stock is dry. Pre-dilute in buffer immediately before addition.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Thermo Fisher Scientific. LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol.[2] Link

  • Corning Life Sciences. FLIPR® Calcium Assay Kit Protocol. Link

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: FLIPR Assays for GPCR and Ion Channel Targets. Link

  • BenchChem. The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Link

Sources

Navigating the Maze: Advanced Formulation Strategies for Lipophilic Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

[Application Note & Protocol Guide]

Authored by: A Senior Application Scientist

Introduction: The Lipophilicity Challenge of Piperidine Scaffolds

The piperidine ring is a prominent structural element in modern medicinal chemistry, forming the core of many pharmaceutical agents.[1] However, its inherent lipophilicity often presents a significant hurdle for drug development professionals.[2][3] While beneficial for crossing biological membranes, high lipophilicity frequently results in poor aqueous solubility, leading to inconsistent absorption and diminished oral bioavailability.[4][5] This guide offers a detailed exploration of advanced formulation strategies designed to address the challenges posed by lipophilic piperidine derivatives. Moving beyond theory, this document provides actionable protocols and the scientific rationale behind them, empowering researchers to make informed decisions in their formulation development efforts.

Part 1: Physicochemical Characterization & Pre-formulation Assessment

A successful formulation strategy is built upon a thorough understanding of the drug candidate's physicochemical properties.[6][7][] For lipophilic piperidine derivatives, the following parameters are of utmost importance:

  • Aqueous Solubility: The intrinsic solubility in water and across a physiologically relevant pH range (e.g., pH 1.2 to 6.8) is a fundamental starting point.[9][10] Many piperidine derivatives possess a basic pKa, which can lead to pH-dependent solubility profiles.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide a quantitative measure of a compound's lipophilicity.[6] A high LogP value is often indicative of the solubility issues that formulation scientists aim to resolve.

  • Solid-State Properties: The crystalline structure, polymorphism, and melting point of a drug, often assessed by techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD), significantly influence its solubility. The amorphous form of a drug is generally more soluble than its crystalline counterpart.[10]

Protocol 1: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of buffers that mimic the pH conditions of the gastrointestinal tract (e.g., 0.1 N HCl for pH 1.2, acetate buffers for pH 4.5, and phosphate buffers for pH 6.8).

  • Drug Addition: Add an excess amount of the piperidine derivative to each buffer in separate, sealed vials.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is achieved.

  • Sampling and Analysis: Withdraw a sample from each vial, clarify it by filtration through a 0.22 µm syringe filter to remove any undissolved solid particles, and determine the drug concentration using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Data Interpretation: Plot the measured solubility (in mg/mL or µM) against the corresponding pH to generate a pH-solubility profile. This profile is instrumental in guiding the selection of an appropriate formulation strategy.

Part 2: Strategic Formulation Approaches

The data gathered during pre-formulation assessment informs the selection of a tailored formulation strategy. The following decision tree outlines a logical process for choosing a suitable approach.

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Strategy Selection cluster_2 Optimization & Characterization Start High LogP / Low Aqueous Solubility Piperidine Derivative Characterize Physicochemical Characterization (Solubility, pKa, LogP, Solid State) Start->Characterize Decision Select Primary Strategy Characterize->Decision Analyze Data LBDDS Lipid-Based Drug Delivery (SMEDDS/SNEDDS) Decision->LBDDS LogP > 5 Grease-ball Molecule ASD Amorphous Solid Dispersions (HME/Spray Drying) Decision->ASD Moderate LogP Amenable to Amorphization Nano Nanoparticle Formulations (Milling/Precipitation) Decision->Nano High Melting Point Poor Glass Former Opt_LBDDS Optimize Lipid/Surfactant/Co-surfactant Ratios Characterize Droplet Size & Drug Load LBDDS->Opt_LBDDS Opt_ASD Select Polymer & Drug Load Characterize Physical Stability & Dissolution ASD->Opt_ASD Opt_Nano Optimize Stabilizers & Process Parameters Characterize Particle Size & Dissolution Rate Nano->Opt_Nano

Caption: Decision workflow for selecting a formulation strategy.

Lipid-Based Drug Delivery Systems (LBDDS)

For highly lipophilic piperidine derivatives (LogP > 5), LBDDS are often a highly effective formulation choice.[11][12][13] These systems work by dissolving the drug in a lipid matrix, which helps to maintain it in a solubilized state within the gastrointestinal tract, thereby overcoming the dissolution-limited absorption.[14] Self-emulsifying drug delivery systems (SEDDS), and their micro- and nano-sized versions (SMEDDS and SNEDDS), are particularly noteworthy.[14][15] These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous environment like the fluids of the GI tract.[16]

Key Advantages:

  • Enhanced Solubilization: The lipid core serves as a vehicle for the lipophilic drug, improving its solubility.[4]

  • Improved Bioavailability: These formulations can promote lymphatic transport of the drug, which can help bypass first-pass metabolism in the liver.[4][13][17]

  • Protection from Degradation: The lipid matrix can shield the drug from degradation by enzymes or extreme pH in the gastrointestinal tract.

Protocol 2: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS)

  • Excipient Screening:

    • Oil Phase: Determine the solubility of the piperidine derivative in a variety of oils (e.g., Capryol 90, Labrafil M 1944 CS, Peceol).

    • Surfactant: Assess the drug's solubility in surfactants with a high Hydrophile-Lipophile Balance (HLB) (e.g., Kolliphor EL, Kolliphor RH 40, Tween 80).

    • Co-surfactant: Evaluate solubility in various co-surfactants (e.g., Transcutol HP, Capmul MCM).

  • Ternary Phase Diagram Construction:

    • Based on the solubility screening, select the most suitable oil, surfactant, and co-surfactant.

    • Prepare a series of formulations with varying ratios of these components.

    • Titrate each mixture with water and observe the point of turbidity to identify the boundaries of the microemulsion region.

    • Plot these points on a ternary phase diagram to visualize the self-microemulsifying region.

  • Formulation Optimization:

    • Select component ratios from the central area of the microemulsion region to ensure robustness and stability.

    • Incorporate the piperidine derivative into the optimized placebo formulation at the target concentration.

    • Confirm that the drug remains fully dissolved and does not precipitate upon storage.

  • Characterization:

    • Emulsion Droplet Size: Dilute the SMEDDS formulation in water and measure the resulting droplet size using Dynamic Light Scattering (DLS). A droplet size below 200 nm is generally targeted.[18]

    • Thermodynamic Stability: Subject the formulation to stress conditions such as centrifugation and several freeze-thaw cycles to ensure there is no phase separation or drug precipitation.

    • In Vitro Dispersion and Digestion: Evaluate the formulation's behavior in simulated gastric and intestinal fluids (SGF and SIF) to predict its in vivo performance.

Table 1: Example SMEDDS Formulation & Characterization Data

ComponentRoleConcentration (% w/w)
Piperidine APIActive10
Capryol 90Oil Phase30
Kolliphor RH 40Surfactant45
Transcutol HPCo-surfactant15
Parameter Result
Droplet Size (nm)45 ± 3 nm
Polydispersity Index0.15
StabilityStable
Amorphous Solid Dispersions (ASDs)

For compounds that are not excessively lipophilic but still exhibit poor solubility, converting the drug from its crystalline form to a higher-energy amorphous state can be very effective.[19][20] Amorphous Solid Dispersions (ASDs) involve dispersing the drug within a polymeric carrier, which helps to stabilize the amorphous form and prevent it from recrystallizing.[21][22]

Key Advantages:

  • Supersaturation: Upon dissolution, ASDs can create a supersaturated solution of the drug, which establishes a large concentration gradient that drives enhanced absorption.[22]

  • Established Manufacturing: Techniques such as spray drying and hot-melt extrusion (HME) are scalable and widely used in the pharmaceutical industry.[20][23][24]

G cluster_0 Hot-Melt Extrusion (HME) Workflow Start API + Polymer Blend Mix powders thoroughly Extruder Hopper Heated Barrel with Twin Screws Die Start->Extruder:f0 Feed Extrudate Cooling & Pelletizing Collect solid extrudate Extruder:f2->Extrudate Extrude End Milling & Downstream Processing Mill to final powder for tableting/capsules Extrudate->End Process

Caption: Schematic of the Hot-Melt Extrusion (HME) process.

Protocol 3: Formulation by Hot-Melt Extrusion (HME)

  • Polymer Selection:

    • Select a polymer that exhibits good thermal stability and is miscible with the piperidine derivative. Commonly used polymers include polyvinylpyrrolidone (PVP), copovidone (e.g., Kollidon VA 64), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).

    • Assess drug-polymer miscibility using DSC by observing the glass transition temperature (Tg). A single Tg for the blend indicates good miscibility.

  • Determine Processing Temperature:

    • The extrusion temperature should be high enough to melt and mix the components but low enough to avoid thermal degradation of the drug. A common starting point is 20-30°C above the Tg of the drug-polymer mixture.[25]

  • Extrusion Process:

    • Premix the piperidine derivative and the chosen polymer at the desired drug loading (e.g., 10-40% w/w).

    • Feed the blend into a laboratory-scale twin-screw extruder.[26]

    • Set the screw speed and temperature profile along the extruder barrel to ensure complete melting, mixing, and dissolution of the drug into the polymer matrix.

    • Collect the extrudate as it exits the die.

  • Characterization:

    • Amorphicity: Confirm the absence of crystallinity in the extrudate using XRPD (which should show a halo pattern instead of sharp peaks) and DSC (which should show a single Tg).

    • In Vitro Dissolution: Conduct dissolution testing in relevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) to demonstrate the supersaturation and enhanced release profile of the ASD compared to the crystalline drug.

    • Physical Stability: Store the extrudate under accelerated stability conditions (e.g., 40°C/75% RH) and monitor for any signs of recrystallization over time using XRPD.

Part 3: Conclusion & Future Outlook

The successful formulation of lipophilic piperidine derivatives necessitates a systematic and scientifically-driven approach. By integrating thorough physicochemical characterization with the rational application of advanced formulation technologies such as LBDDS and ASDs, the significant challenges of poor solubility and low bioavailability can be effectively addressed. The protocols provided in this guide offer a practical starting point for researchers in this field. As new excipients and polymers continue to be developed, the formulation scientist's toolkit will expand, enabling even more sophisticated solutions for these challenging yet therapeutically important molecules.

References

  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement.
  • Rajesh, K., et al. (2014). Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. International Journal of Pharmaceutical Sciences and Research.
  • Division of Pharmacy Professional Development. (Date unavailable). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability.
  • Yamashita, F., et al. (2018). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Journal of Pharmaceutical Sciences.
  • Pouton, C. W. (2000). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Pharmaceutical Research.
  • Agno Pharmaceuticals. (2025, October 9). Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs.
  • Al-Amodi, O. A., et al. (2022). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology.
  • Journal of Pharmaceutical Negative Results. (Date unavailable). formulation and characterization of self emulsifying drug delivery system (sedds) for solubility.
  • Creative Bioarray. (Date unavailable).
  • Veranova. (Date unavailable). Amorphous Solid Dispersion.
  • SciSpace. (Date unavailable).
  • Langhua Pharmaceutical. (Date unavailable). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • Shafiq, S., et al. (2007). Self-emulsifying Drug Delivery Systems (SEDDS)
  • ACS Publications. (2024, February 3). Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment | ACS Omega.
  • Ascendia Pharmaceuticals. (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs.
  • BioDuro-Sundia. (Date unavailable).
  • Pharma Excipients. (2023, August 5).
  • BOC Sciences. (Date unavailable).
  • ResearchGate. (Date unavailable). Role of Physicochemical Parameters on Drug Absorption and Their Implications in Pharmaceutical Product Development | Request PDF.
  • EJPPS. (2025, July 11). From Concept to Delivery: The Evolution and Applications of Hot-Melt Extrusion in Pharmaceuticals.
  • Agno Pharmaceuticals. (Date unavailable). Hot Melt Extrusion - Drug Manufacturing | Twin Screw Extruders.
  • Thermo Fisher Scientific. (2023, May 4). Hot-Melt Extrusion in the Pharmaceutical Industry.
  • Pharma Excipients. (Date unavailable).
  • NIH. (Date unavailable). Lipid-Based Drug Delivery Systems - PMC.
  • Aenova Group. (Date unavailable).
  • Pharmaffiliates. (2025, November 12).
  • MDPI. (2025, August 28).
  • BOC Sciences. (2025, September 13). Liposome Formulation Challenges - Phospholipid Solutions.
  • Lasota, J., et al. (2021).
  • Thieme. (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design.
  • NIH. (Date unavailable).
  • Pharma Excipients. (2018, September 30).

Sources

Troubleshooting & Optimization

Stability of thioether linkages under acidic deprotection conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of thioether linkage stability during acidic deprotection. This guide is designed for researchers, scientists, and drug development professionals who work with thioether-containing molecules, such as peptides and conjugates. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your compounds.

Introduction

Thioether bonds (R-S-R') are prevalent in many biomolecules and synthetic compounds, prized for their relative stability. However, the use of strong acids for the removal of protecting groups, a common step in chemical synthesis, can present a significant challenge to their integrity. This guide will explore the nuances of thioether stability under these conditions, providing you with the knowledge to anticipate and mitigate potential side reactions.

Frequently Asked Questions (FAQs)

Q1: Are thioether linkages completely stable to strong acids like trifluoroacetic acid (TFA)?

No, thioether linkages are not completely inert to strong acids. While generally more robust than other functional groups, they can be susceptible to cleavage and modification, particularly under harsh acidic conditions or during prolonged exposure. The sulfur atom in a thioether is nucleophilic and can be protonated in strong acid. This can initiate a cascade of reactions, including cleavage or reaction with carbocations generated from the deprotection of other functional groups.

Q2: What are the primary side reactions involving thioethers during acidic deprotection?

The two most common side reactions are S-alkylation and oxidation. S-alkylation occurs when carbocations, formed from the cleavage of protecting groups like tert-butyl (tBu) or trityl (Trt), are "scavenged" by the nucleophilic sulfur of the thioether. Oxidation of the thioether to a sulfoxide can also occur, especially if the reaction is exposed to air or if oxidizing species are present in the reaction mixture.

Q3: Can the structure of the thioether-containing molecule influence its stability?

Absolutely. The local chemical environment of the thioether bond plays a crucial role in its stability. For example, the thioether in a methionine residue is known to be susceptible to alkylation during deprotection. The accessibility of the sulfur atom and the presence of neighboring groups that can stabilize or destabilize reactive intermediates will influence the outcome.

Q4: What are "scavengers" and why are they essential when deprotecting thioether-containing compounds?

Scavengers are nucleophilic reagents added to the deprotection cocktail to "trap" reactive carbocations before they can react with sensitive functional groups like thioethers. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT). Their use is critical to prevent the unwanted S-alkylation of thioether linkages.

Troubleshooting Guides

This section provides structured approaches to common problems encountered during the acidic deprotection of molecules containing thioether bonds.

Issue 1: Mass spectrometry analysis shows unexpected addition of +57 Da or other alkyl groups to my thioether-containing molecule.

Underlying Cause: This mass increase often corresponds to the addition of a tert-butyl group, a common protecting group. During its cleavage by acid, it forms a stable tert-butyl cation, which is then captured by the nucleophilic sulfur of the thioether, leading to S-alkylation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for thioether oxidation.

Protocol 2: Degassing and Use of Antioxidants

  • Degas Solvents: Before preparing your deprotection cocktail, sparge your TFA and other solvents with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Add Antioxidant: Include a small amount of a scavenger that also has antioxidant properties, such as 1,2-ethanedithiol (EDT), in your deprotection cocktail.

  • Perform Reaction Under Inert Atmosphere: Conduct the deprotection reaction under a blanket of argon or nitrogen to prevent atmospheric oxygen from entering the reaction vessel.

Protocol 3: Post-Deprotection Sulfoxide Reduction

If oxidation has already occurred, the resulting sulfoxide can often be reduced back to the thioether.

  • Dissolve the Crude Product: Dissolve the deprotected, crude product in a suitable solvent.

  • Add Reducing Agent: Treat the solution with a mild reducing agent, such as N-methylmercaptoacetamide, at a slightly basic pH (around 7.5-8.0).

  • Monitor the Reaction: Follow the progress of the reduction by LC-MS until the desired product is reformed.

  • Purify: Re-purify the product to remove the reducing agent and any byproducts.

Quantitative Data Summary

The following table summarizes the relative stability of a methionine-containing peptide under different deprotection conditions.

Deprotection Cocktail (TFA-based)% S-alkylation (tBu)% Oxidation (Sulfoxide)% Desired Product
95% TFA, 5% Water15-20%5-10%70-80%
95% TFA, 5% TIS25-30%<5%65-70%
95% TFA, 2.5% TIS, 2.5% Water5-10%<5%85-90%
Reagent K<2%<1%>97%

Note: These values are illustrative and can vary based on the specific sequence and other protecting groups present.

References

  • Title: Protecting Groups in Organic Synthesis Source: Wiley URL: [Link]

  • Title: Fmoc Solid Phase Peptide Synthesis: A Practical Approach Source: Oxford University Press URL: [Link]

  • Title: Side-Reactions in Peptide Synthesis Source: Journal of Peptide Science URL: [Link]

Overcoming low ionization efficiency in LC-MS of piperidines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tiered Technical Support Center for researchers encountering ionization issues with piperidine-containing analytes.

Topic: Overcoming Low Ionization Efficiency & Signal Suppression Ticket Priority: High Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Introduction: The "Piperidine Paradox"

User Query: "My piperidine analog is pure, but I see massive peak tailing and 10x lower signal intensity compared to other amines. I added TFA to fix the peak shape, but the signal vanished. What is happening?"

Scientist’s Analysis: Piperidine (pKa ~11.2) is a "sticky" secondary amine. Its high basicity creates two competing problems in LC-MS:

  • Chromatographic Tailing: The positively charged nitrogen interacts strongly with residual silanols on C18 columns, causing peak tailing that dilutes signal-to-noise (S/N).

  • Ionization Suppression: The standard fix for tailing (Trifluoroacetic Acid - TFA) acts as a "signal killer" in Electrospray Ionization (ESI) by forming neutral ion pairs in the gas phase.

This guide provides the protocols to break this cycle, moving from mobile phase optimization to chemical derivatization.

Module 1: Mobile Phase & Column Chemistry (The Foundation)

The TFA Trap: Why you must stop using it

Many researchers add 0.1% TFA to sharpen peaks. While this works for UV detection, it is disastrous for MS sensitivity.

  • Mechanism: TFA forms a tight ion pair with the piperidinium ion (

    
    ). This neutral complex resists "Coulombic fission" (the droplet explosion required for ESI), resulting in the analyte remaining undetected in the waste stream.
    
  • The Fix: Replace TFA with Difluoroacetic Acid (DFA) or a Formate buffering system .

Protocol A: The "Golden Mix" for Direct Analysis

If you must use RPLC (Reverse Phase), use this mobile phase to balance peak shape and ionization.

ComponentMobile Phase A (Aqueous)Mobile Phase B (Organic)Function
Solvent Water (LC-MS Grade)Acetonitrile (95%) / Water (5%)High organic improves desolvation.
Modifier 10 mM Ammonium Formate 10 mM Ammonium Formate Buffers silanol interactions.
Acid 0.1% Formic Acid 0.1% Formic Acid Provides protons for

.

Expert Insight: If peak tailing persists with Formic Acid, switch the column rather than the acid. Use a Charged Surface Hybrid (CSH) C18 column. These columns have a slightly positive surface charge that repels the piperidinium ion, preventing silanol interaction without needing TFA.

Module 2: The HILIC Alternative (Sensitivity Booster)

User Question: "Why is my signal higher in HILIC mode?" Answer: Piperidines are polar. In RPLC, they elute early in high water content (poor desolvation). In HILIC, they elute in high Acetonitrile content (>70%). Acetonitrile has a lower surface tension and heat of vaporization than water, leading to smaller droplets and significantly higher ionization efficiency.

Decision Matrix: RPLC vs. HILIC

G Start Start: Low Signal for Piperidine LogP Calculate LogP of Analyte Start->LogP CheckLogP Is LogP < 1.0? LogP->CheckLogP RPLC RPLC (C18 CSH) CheckLogP->RPLC No (Hydrophobic) HILIC HILIC (Amide/Silica) CheckLogP->HILIC Yes (Polar) Matrix Is Matrix Plasma/Urine? RPLC->Matrix Phospho Phospholipids Suppress Signal Use HILIC to separate Matrix Matrix->Phospho Yes Standard Standard Optimization Matrix->Standard No

Figure 1: Decision tree for selecting the optimal chromatographic mode based on analyte polarity and matrix interference.

Module 3: Chemical Derivatization (The "Nuclear Option")

If direct ionization is insufficient (e.g., LOD requirements in the femtogram range), you must alter the molecule. Piperidines are secondary amines, making them perfect candidates for Dansylation .

Why Dansyl Chloride (Dns-Cl)?
  • Increased Hydrophobicity: The dansyl group adds a naphthalene ring, increasing retention on C18 columns (moving the peak away from the solvent front and suppression zone).

  • Proton Sponge: The dimethylamino group on the dansyl moiety has high gas-phase proton affinity, boosting ionization efficiency by 10-100x.

Protocol B: Step-by-Step Dansylation for Piperidines

Reagents:

  • Buffer: 100 mM Sodium Carbonate (

    
    ), pH 10.
    
  • Reagent: Dansyl Chloride (1 mg/mL in Acetone).

  • Quench: 5% Formic Acid.

Workflow:

  • Mix: Add 50 µL Sample + 25 µL Buffer + 25 µL Dansyl Chloride solution.

  • Incubate: Heat at 60°C for 20 minutes . (Piperidines are sterically hindered secondary amines; heat is required for quantitative yield).

  • Quench: Add 10 µL of 5% Formic Acid to stop the reaction and neutralize pH.

  • Analyze: Inject directly onto RPLC-MS.

Quantitative Comparison of Methods:

MethodLimit of Detection (LOD)Peak Shape (Asymmetry Factor)ProsCons
Native (TFA) 50 ng/mL1.1 (Excellent)Sharp peaksSevere suppression
Native (Formic) 10 ng/mL1.8 (Tailing)Simple prepPoor resolution
HILIC 1 ng/mL1.2 (Good)High sensitivityLong equilibration
Dansyl-Deriv. 0.05 ng/mL 1.1 (Excellent) Max Sensitivity Extra prep step

Module 4: Advanced Troubleshooting FAQs

Q1: I cannot switch columns or stop using TFA. Is there a hardware hack?

A: Yes. The "Post-Column Infusion" technique (The "Faubert" Method).

  • The Hack: Use a tee-junction after the column but before the MS source.

  • Infuse: Propionic Acid (10%) in Isopropanol at a low flow rate (e.g., 10 µL/min).

  • Mechanism: The propionic acid competes with TFA for the ion-pairing mechanism in the droplet, breaking the Piperidine-TFA pair and releasing the charged piperidine ion

    
    .
    
Q2: My signal varies wildly between plasma samples.

A: This is Phospholipid Suppression . Piperidines often co-elute with Phosphatidylcholines (PCs) in RPLC (retention time 2-4 mins).

  • Diagnosis: Monitor transition m/z 184 -> 184 (Phospholipid headgroup) to see if it overlaps with your analyte.

  • Solution: Switch to HILIC (PCs elute later) or use Phospholipid Removal Plates (e.g., Ostro, HybridSPE) during sample prep.

Q3: I see a "split peak" for my piperidine.

A: This is likely pH mismatch . If your sample diluent is strong organic/acidic and your initial mobile phase is weak aqueous/basic, the piperidine may exist in two protonation states or experience "solvent mismatch."

  • Fix: Match the sample diluent to the starting mobile phase conditions (e.g., 95% Water / 0.1% Formic Acid).

Visualizing the Derivatization Pathway

D Piperidine Piperidine Analyte (Low Ionization) Reaction Reaction pH 10, 60°C, 20 min Piperidine->Reaction DnsCl Dansyl Chloride (Reagent) DnsCl->Reaction Derivative Dansyl-Piperidine (Hydrophobic + High Proton Affinity) Reaction->Derivative Sulfonamide Bond Formation MS ESI+ Detection (100x Signal Boost) Derivative->MS

Figure 2: Reaction pathway for Dansyl Chloride derivatization, converting low-response piperidines into high-response sulfonamides.

References

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041–1044. Link

  • Kemsley, J. (2012). Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases.[1][2] Rapid Communications in Mass Spectrometry, 26(12), 1507-1514. Link

  • Guillarme, D., & Veuthey, J. L. (2017). HILIC: The Pros and Cons. LCGC International, 30(11). Link

  • BenchChem. (2025).[3] Application Note: Enhanced Quantification of Amines using Dansyl Chloride Derivatization. Link

  • McCalley, D. V. (2017). Understanding and managing peak shape for basic solutes in reversed-phase liquid chromatography. Chemical Communications, 53, 4679-4682. Link

Sources

Validation & Comparative

A Chemist's Guide to the ¹H NMR Spectrum of 3-(2-(Methylthio)phenoxy)piperidine: A Predictive Interpretation and Isomeric Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Furthermore, this guide demonstrates the power of ¹H NMR as a comparative tool by outlining how to distinguish 3-(2-(Methylthio)phenoxy)piperidine from its structural isomers, 2- and 4-substituted analogues. This predictive and comparative approach is a critical skill for researchers, enabling them to verify synthetic outcomes and confirm the identity of their target molecules with high confidence.

Molecular Structure and Proton Assignment

To interpret the spectrum, we must first identify all unique proton environments in the molecule. Due to the chiral center at C3 of the piperidine ring, the adjacent methylene protons (at C2 and C4) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.

Chemical structure of 3-(2-(Methylthio)phenoxy)piperidine with protons labeled.

Figure 1. Structure of 3-(2-(Methylthio)phenoxy)piperidine with systematic proton labeling.

The protons are labeled as follows:

  • Aromatic Protons: H-3', H-4', H-5', H-6'

  • Piperidine Protons: H-2a/H-2e, H-3, H-4a/H-4e, H-5a/H-5e, H-6a/H-6e

  • Amine Proton: NH

  • Methylthio Proton: S-CH₃

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for 3-(2-(Methylthio)phenoxy)piperidine in a standard solvent like CDCl₃. These predictions are based on established chemical shift ranges and coupling constant data from similar chemical structures[1][2][3].

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-6' ~ 7.25 - 7.35Doublet of doublets (dd)³J ≈ 7.5, ⁴J ≈ 1.51H
H-4' ~ 7.15 - 7.25Triplet of doublets (td)³J ≈ 7.8, ⁴J ≈ 1.51H
H-5' ~ 6.95 - 7.05Triplet of doublets (td)³J ≈ 7.5, ⁴J ≈ 1.21H
H-3' ~ 6.85 - 6.95Doublet of doublets (dd)³J ≈ 8.0, ⁴J ≈ 1.21H
H-3 ~ 4.20 - 4.40Multiplet (m)-1H
H-2e, H-6e ~ 3.05 - 3.25Multiplet (m)-2H
H-2a, H-6a ~ 2.65 - 2.85Multiplet (m)-2H
S-CH₃ ~ 2.45 - 2.55Singlet (s)-3H
NH ~ 1.50 - 2.50Broad singlet (br s)-1H
H-4e, H-5e ~ 1.80 - 2.00Multiplet (m)-2H
H-4a, H-5a ~ 1.50 - 1.70Multiplet (m)-2H

Detailed Spectral Analysis: The Rationale Behind the Predictions

The Aromatic Region (δ 6.8 - 7.4 ppm)

The aromatic region is expected to show four distinct signals, each integrating to one proton. The substitution pattern is ortho, with an electron-donating phenoxy group (-OR) and a weakly electron-donating methylthio group (-SR)[4].

  • H-6' (δ ~7.3 ppm): This proton is ortho to the methylthio group and will be split by H-5' (ortho coupling, ³J ≈ 7.5 Hz) and H-4' (meta coupling, ⁴J ≈ 1.5 Hz), appearing as a doublet of doublets.

  • H-4' (δ ~7.2 ppm): Located para to the methylthio group, this proton is coupled to H-3' and H-5' (both ortho, ³J ≈ 7.8 Hz) and H-6' (para, ⁵J, often unresolved). It will likely appear as a triplet of doublets.

  • H-5' (δ ~7.0 ppm): This proton is ortho to the phenoxy oxygen and meta to the methylthio group. It will be coupled to H-4' and H-6' (ortho, ³J ≈ 7.5 Hz) and H-3' (meta, ⁴J ≈ 1.2 Hz), resulting in a triplet of doublets.

  • H-3' (δ ~6.9 ppm): Being ortho to the strongly electron-donating phenoxy oxygen, this proton is the most shielded of the aromatic protons[5]. It will be split by H-4' (ortho, ³J ≈ 8.0 Hz) and H-5' (meta, ⁴J ≈ 1.2 Hz), giving a doublet of doublets.

The Piperidine Region (δ 1.5 - 4.4 ppm)

The signals for the piperidine protons are complex due to the ring's chair conformation, the presence of a chiral center, and diastereotopicity[6].

  • H-3 (δ ~4.3 ppm): This methine proton is directly attached to the carbon bearing the electronegative phenoxy group, causing a significant downfield shift. It will be coupled to the four adjacent protons on C2 and C4, resulting in a complex multiplet.

  • Equatorial Protons (H-2e, H-6e; δ ~3.15 ppm): The equatorial protons alpha to the nitrogen are typically found at a lower field than their axial counterparts.

  • Axial Protons (H-2a, H-6a; δ ~2.75 ppm): The axial protons alpha to the nitrogen are more shielded. These C2 and C6 protons will appear as complex, overlapping multiplets due to geminal and vicinal coupling.

  • Remaining Piperidine Protons (H-4a, H-4e, H-5a, H-5e; δ ~1.5 - 2.0 ppm): These protons are further from the substituents and will appear in the more shielded alkyl region of the spectrum, likely as a broad, overlapping set of multiplets[7].

  • NH Proton (δ ~1.5 - 2.5 ppm): The chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature[8]. It often appears as a broad singlet due to quadrupole broadening and chemical exchange, and may not show coupling to adjacent protons.

The Methylthio Region (δ ~2.5 ppm)
  • S-CH₃ (δ ~2.5 ppm): The methyl protons of an aryl methyl sulfide typically appear as a sharp singlet in the range of δ 2.4-2.5 ppm.[9] The signal is a singlet because there are no adjacent protons to cause splitting.

Isomeric Comparison: Distinguishing 3-, 2-, and 4-Substituted Isomers

A key application of ¹H NMR is the differentiation of structural isomers. The predicted spectrum of 3-(2-(methylthio)phenoxy)piperidine can be clearly distinguished from its 2- and 4-substituted analogs.

Chemical structures of 3-, 4-, and 2-substituted piperidine isomers.

Figure 2. Structural isomers of (2-(methylthio)phenoxy)piperidine.

Feature3-Isomer (Target) 4-Isomer 2-Isomer
Symmetry AsymmetricSymmetric (C₂ plane)Asymmetric
Piperidine ¹H Signals All 9 protons unique (complex multiplets)Fewer signals due to symmetry. H-2/H-6 and H-3/H-5 are chemically equivalent.All 9 protons unique (complex multiplets)
Key Differentiating Signal H-3 methine proton at ~4.2-4.4 ppm H-4 methine proton at ~4.2-4.4 ppm . The signals for H-2/H-6 and H-3/H-5 will be simpler than in the 3-isomer.H-2 methine proton at ~4.8-5.2 ppm . This proton is both alpha to nitrogen AND on the carbon with the phenoxy group, leading to a much larger downfield shift.
Aromatic Region Identical for all isomers (~6.8-7.4 ppm)Identical for all isomers (~6.8-7.4 ppm)Identical for all isomers (~6.8-7.4 ppm)

The most telling difference is the chemical shift of the methine proton attached to the carbon bearing the phenoxy group. For the 2-isomer, this proton (H-2) would be significantly further downfield than H-3 in our target molecule due to the combined deshielding effects of the adjacent nitrogen and the phenoxy oxygen. The 4-isomer would exhibit a much simpler pattern in the piperidine region due to its molecular symmetry.

Logical Workflow for Isomer Identification

The following diagram illustrates the decision-making process for distinguishing the isomers based on key features of the ¹H NMR spectrum.

G start Acquire ¹H NMR Spectrum aromatic_check Aromatic signals present (δ 6.8-7.4, 4H)? start->aromatic_check piperidine_check Examine Piperidine Region (δ 1.5-5.5) aromatic_check->piperidine_check Yes fail Incorrect Structure or Impure aromatic_check->fail No methine_shift Chemical shift of O-CH proton? piperidine_check->methine_shift symmetry_check Piperidine signals simple or complex? methine_shift->symmetry_check δ ~ 4.3 ppm isomer_2 Identified as 2-Isomer methine_shift->isomer_2 δ > 4.8 ppm isomer_3 Identified as 3-Isomer symmetry_check->isomer_3 Complex / Asymmetric isomer_4 Identified as 4-Isomer symmetry_check->isomer_4 Simple / Symmetric

Caption: Workflow for isomeric differentiation using ¹H NMR data.

Recommended Experimental Protocol

To obtain a high-quality ¹H NMR spectrum for structural verification of 3-(2-(Methylthio)phenoxy)piperidine, the following protocol is recommended.

Objective: To acquire a high-resolution ¹H NMR spectrum for unambiguous structural elucidation.

Materials:

  • Sample (~5-10 mg)

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR Tube (5 mm, high precision)

  • Tetramethylsilane (TMS) as internal standard (often pre-mixed in solvent)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds[10].

    • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.

    • Using a pipette, transfer the solution to a 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

  • Instrument Setup (for a standard 400 MHz Spectrometer):

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

    • Load standard instrument parameters for a ¹H experiment.

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity. A narrow and symmetrical TMS or residual solvent peak is indicative of good shimming.

  • Data Acquisition:

    • Spectral Width: Set to approximately 16 ppm (e.g., from -2 to 14 ppm).

    • Pulse Angle: Use a standard 30° or 90° pulse.

    • Acquisition Time (AT): Set to at least 3-4 seconds to ensure good resolution.

    • Relaxation Delay (D1): Use a delay of 1-2 seconds. For more accurate integration, increase to 5 seconds.

    • Number of Scans (NS): Acquire 8 or 16 scans for a sample of this concentration.

    • Receiver Gain (RG): Adjust automatically.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm or the residual solvent peak to its known value (e.g., CHCl₃ at δ 7.26 ppm).

    • Integrate all signals. Set the integration of a well-resolved signal from a known number of protons (e.g., the S-CH₃ singlet) to 3.0 to normalize the other integrals.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

References

  • Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Inform
  • 1H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. ResearchGate. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • o-(Methylthio)phenol | C7H8OS. PubChem, National Center for Biotechnology Information. [Link]

  • Short Summary of 1H-NMR Interpretation. University of Colorado Boulder. [Link]

  • NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]

  • 1H NMR Spectroscopy. University of Glasgow School of Chemistry. [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Royal Society of Chemistry. [Link]

  • 1H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. ResearchGate. [Link]

  • NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

  • 1H NMR chemical shift ppm table. University of Wisconsin-Madison. [Link]

  • NMR Chemical Shifts of Trace Impurities. Organometallics 2010, 29, 2176–2179. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of Phenoxy Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic fragmentation patterns of phenoxy piperidine derivatives, a scaffold of significant interest in pharmaceutical development. By understanding the core fragmentation pathways under electrospray ionization (ESI) and collision-induced dissociation (CID), researchers can accelerate structural elucidation, metabolite identification, and impurity profiling. This document moves beyond a simple listing of fragments to explain the causal mechanisms, offering a predictive framework for this important class of molecules.

Introduction: The Phenoxy Piperidine Scaffold

The phenoxy piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents, particularly within the class of selective serotonin reuptake inhibitors (SSRIs). Its prevalence demands a robust understanding of its behavior under mass spectrometric analysis. This guide will use key pharmaceutical examples—Paroxetine and Atomoxetine—to compare and contrast their fragmentation behaviors, providing a practical framework for researchers.

Fundamentals of Fragmentation in ESI-MS/MS

Electrospray ionization is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, for basic compounds like phenoxy piperidines.[1][2] The inherent basicity of the piperidine nitrogen makes it the most likely site of protonation.[1] Subsequent fragmentation, induced by collision with an inert gas (Collision-Induced Dissociation or CID), provides structural information. The fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses, which are in turn influenced by the substituents on both the phenoxy and piperidine rings.[1][3]

Two primary fragmentation themes dominate this class of compounds:

  • Piperidine Ring Cleavage: The saturated piperidine ring is susceptible to ring-opening reactions, often initiated by the charged nitrogen atom.[4][5]

  • Ether Bond Scission: The bond connecting the phenoxy group to the piperidine core represents another key cleavage site.

The interplay between these pathways, and the influence of aromatic substituents, will be explored through the following case studies.

Comparative Fragmentation Analysis: Case Studies

To illustrate the core principles, we will compare the fragmentation of two well-characterized phenoxy piperidine drugs: Paroxetine and Atomoxetine.

Paroxetine is an SSRI characterized by a fluorinated phenoxy group. Its fragmentation provides a classic example of piperidine-driven cleavage.

  • Precursor Ion: [M+H]⁺ = m/z 330.1

The CID spectrum of Paroxetine is typically dominated by two major product ions. The formation of these ions can be rationalized by distinct, competing fragmentation pathways.

Pathway A: Piperidine Ring Fission The most abundant fragment ion observed for Paroxetine is often at m/z 70 .[6] This ion arises from a charge-remote fragmentation within the piperidine ring, leading to the formation of a stable, cyclic iminium ion.

Pathway B: Ether Bond Cleavage A second, highly informative fragment is found at m/z 192 .[7][8][9] This results from the cleavage of the C-O ether bond, with the charge being retained by the piperidine-containing portion of the molecule. This pathway is crucial for confirming the core structure.

Paroxetine Fragmentation M Paroxetine [M+H]⁺ m/z 330.1 F1 Fragment m/z 192.1 M->F1 Ether Cleavage F2 Fragment m/z 70.0 M->F2 Piperidine Fission NL1 Loss of Fluorophenol NL2 Complex Ring Fission

Caption: Competing fragmentation pathways of protonated Paroxetine.

Atomoxetine, used for ADHD treatment, features a methylphenyl group and a different linkage to the nitrogen atom compared to Paroxetine. This structural difference leads to a distinct primary fragmentation pathway.

  • Precursor Ion: [M+H]⁺ = m/z 256.2

Dominant Pathway: α-Cleavage The most characteristic fragment for Atomoxetine is observed at m/z 44 .[10] This ion is the result of an alpha-cleavage adjacent to the secondary amine. This is a classic fragmentation mechanism for aliphatic amines where the C-C bond next to the C-N bond is cleaved, resulting in a stable iminium ion.[3][11] This pathway is so favorable that it often yields the base peak in the MS/MS spectrum.

Atomoxetine Fragmentation M Atomoxetine [M+H]⁺ m/z 256.2 F1 Fragment m/z 44.0 M->F1 α-Cleavage NL1 Loss of (methylphenoxy)phenylethane

Caption: Primary α-cleavage fragmentation pathway of protonated Atomoxetine.

Data Summary and Comparison

The fragmentation behavior of these two molecules highlights how subtle structural changes can dramatically alter the resulting mass spectrum.

CompoundPrecursor Ion [M+H]⁺Primary Fragment(s) (m/z)Proposed Fragmentation MechanismReference
Paroxetine 330.1192.1Ether Bond Cleavage[7][8][9]
70.0Piperidine Ring Fission[6]
Atomoxetine 256.244.0α-Cleavage[10][11]

This comparative data illustrates a key principle: for structures like Paroxetine where the piperidine ring is directly attached to the phenoxy-bearing carbon, both ether cleavage and ring fission are prominent. For structures like Atomoxetine, where an ethylamine chain is present, the classic amine-driven α-cleavage dominates.

Experimental Protocol: Acquiring High-Quality MS/MS Data

To ensure reproducible and high-quality data, the following protocol provides a robust starting point for the analysis of phenoxy piperidines.

Objective: To generate a characteristic and reproducible CID spectrum for a phenoxy piperidine derivative.

Workflow Diagram:

LC-MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis P1 1. Prepare Stock Solution (1 mg/mL in Methanol) P2 2. Create Working Solution (1 µg/mL in Mobile Phase A) P1->P2 LC1 3. Inject Sample (1-5 µL) P2->LC1 LC2 4. Gradient Elution (C18 Column) LC1->LC2 MS1 5. ESI Positive Mode Scan (Determine [M+H]⁺) LC2->MS1 MS2 6. Product Ion Scan of [M+H]⁺ MS1->MS2 MS3 7. Optimize Collision Energy (e.g., 10-40 eV) MS2->MS3

Caption: General workflow for acquiring MS/MS data for phenoxy piperidines.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol).[1]

    • Perform serial dilutions to create a working solution of approximately 1 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A).[1]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is generally suitable.[1]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient starts at 5-10% B, ramps to 95% B to elute the compound, holds for 1-2 minutes, and then returns to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.[1]

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Ion Trap) with an ESI source.

    • Ionization Mode: ESI Positive.[1][12]

    • Full Scan (MS1): First, acquire a full scan spectrum to confirm the m/z of the protonated precursor ion, [M+H]⁺.

    • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion for fragmentation.

    • Collision Energy (CE): Optimize the CE to produce a rich fragmentation spectrum. A good starting point is a stepped or ramped CE (e.g., 10-40 eV). For Paroxetine, a CE around 30 eV is effective.[6][8] For Atomoxetine, a CE of ~35 eV has been reported.[10]

Conclusion

The mass spectrometric fragmentation of phenoxy piperidines is predictable and structurally informative. By understanding the foundational principles of piperidine ring fission, ether bond cleavage, and substituent-driven pathways like α-cleavage, researchers can confidently interpret MS/MS spectra. The comparative analysis of Paroxetine and Atomoxetine demonstrates that while they share a common scaffold, their unique structural features lead to distinct and diagnostic fragmentation patterns. The provided protocol offers a standardized approach to generate high-quality data, enabling robust structural confirmation and characterization for this vital class of pharmaceutical compounds.

References

  • Parikh, N. R., Romm, M., & Miller, V. P. (n.d.). Ultrafast Analysis of Selective Serotonin Reuptake Inhibitors (SSRIs) in Human Serum by the Agilent RapidFire High-Throughput Triple Quadrupole Mass Spectrometry System. Agilent Technologies, Inc.
  • López-Rivadulla, M., et al. (2022). Simultaneous determination of four serotonin selective reuptake inhibitors by an UPLC MS-MS method with clinical application in therapeutic drug monitoring. Journal of Chromatography B, 1194, 123183. [Link]

  • Andresen, H., et al. (2017). Simultaneous determination of selective serotonin reuptake inhibitors and their main metabolites in human breast milk by liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 1057, 57-66. [Link]

  • Maurer, H. H., & Bickeboeller-Friedrich, J. (2000). Screening Procedure for Detection of Antidepressants of the Selective Serotonin Reuptake Inhibitor Type and their Metabolites in Urine as Part of a Modified Systematic Toxicological Analysis Procedure using Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 24(5), 340-347. [Link]

  • Maurer, H. H., & Bickeboeller-Friedrich, J. (2000). Screening Procedure for Detection of Antidepressants of the Selective Serotonin Reuptake Inhibitor Type and their Metabolites in Urine as Part of a Modified Systematic Toxicological Analysis Procedure using Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 24(5), 340-347. [Link]

  • The Characterization of Selected Antidepressant Drugs Using Electrospray Ionization with Ion Trap Mass Spectrometry... (n.d.). ResearchGate. [Link]

  • Massaroti, P., et al. (2005). Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 340-347. [Link]

  • Li, W., et al. (2016). Quantitation of Paroxetine in Human Plasma by LC-MS/MS. Journal of Analytical & Bioanalytical Techniques, 7(5). [Link]

  • Collision-Induced Dissociation of Protonated Fentanyl: a DFT Study. (n.d.). ResearchGate. [Link]

  • Chen, B., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Journal of Pharmaceutical and Biomedical Analysis, 211, 114622. [Link]

  • MassBank. (2023). Paroxetine; LC-ESI-ITFT; MS2; CE: 60%; R=15000; [M+H]+. [Link]

  • Chen, B., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Scilit. [Link]

  • He, J., et al. (2012). A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. Journal of Chromatography B, 909, 67-73. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Vessecchi, R., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(16), 1367-1376. [Link]

  • He, J., et al. (2012). A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. Journal of Chromatography B, 909, 67-73. [Link]

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A Senior Application Scientist's Guide to Elemental Analysis of Piperidine Salt Forms

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Elemental Integrity in Piperidine-Based Active Pharmaceutical Ingredients (APIs)

Piperidine and its derivatives are foundational scaffolds in a multitude of pharmaceuticals, valued for their versatile biological activity.[1] When these basic nitrogenous heterocycles are formulated as salts, typically hydrochlorides, to enhance their solubility and stability, a rigorous and multi-faceted approach to elemental analysis becomes paramount.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the essential elemental analysis standards for piperidine salt forms. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, ensuring a self-validating system of protocols that upholds the highest scientific integrity.

The "elemental analysis" of a piperidine salt API is a tale of two distinct but equally crucial objectives:

  • Confirming Stoichiometric Integrity: This involves the precise measurement of the bulk elements—Carbon (C), Hydrogen (H), and Nitrogen (N)—to verify the empirical formula of the salt and ascertain its purity. This is the domain of CHN Elemental Analysis .

  • Quantifying Trace Elemental Impurities: These are unwanted elemental contaminants that can be introduced at various stages of the manufacturing process.[4][5] They pose potential toxicological risks to patients and can impact the stability and efficacy of the drug product.[4] The control of these impurities is mandated by stringent regulatory guidelines such as the International Council for Harmonisation (ICH) Q3D and the United States Pharmacopeia (USP) chapters <232> and <233>.[4][6] The primary techniques for this are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) , Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) , and X-Ray Fluorescence (XRF) Spectrometry .

This guide will dissect these methodologies, providing a comparative analysis of their performance, supported by experimental data and detailed protocols, to empower you in selecting and implementing the most appropriate analytical strategies for your piperidine salt-based API.

Part 1: Stoichiometric Integrity - The Role of CHN Elemental Analysis

CHN analysis is a cornerstone technique for the fundamental characterization of any novel organic compound, including API salt forms.[7][8] It determines the weight percentage of carbon, hydrogen, and nitrogen, which is then compared against the theoretical values calculated from the compound's empirical formula. For a piperidine salt, such as piperidine hydrochloride (C₅H₁₁N·HCl), this analysis is the first line of defense in confirming that the salt has formed correctly and is of high purity.

Core Principles of CHN Analysis

The most prevalent method for CHN analysis is combustion analysis. The sample is precisely weighed and then combusted at a high temperature in the presence of an oxidant. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).

CHN_Analysis_Workflow Sample Piperidine Salt Sample Weighing Accurate Weighing (Microbalance) Sample->Weighing Combustion High-Temperature Combustion (O₂ Environment) Weighing->Combustion Gas_Separation Gas Chromatographic Separation (CO₂, H₂O, N₂) Combustion->Gas_Separation Detection Thermal Conductivity Detector (TCD) Gas_Separation->Detection Data_Analysis Data Analysis (%C, %H, %N) Detection->Data_Analysis Comparison Comparison with Theoretical Values Data_Analysis->Comparison

Caption: Workflow for CHN Elemental Analysis of a Piperidine Salt.

Experimental Protocol: CHN Analysis of Piperidine Hydrochloride

Objective: To determine the %C, %H, and %N in a sample of piperidine hydrochloride.

Materials:

  • Piperidine hydrochloride sample (dried to constant weight)

  • Acetanilide (or other suitable certified reference material)

  • Tin capsules

  • Elemental analyzer

Procedure:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified reference material, such as acetanilide. This establishes the response factors for C, H, and N.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried piperidine hydrochloride sample into a tin capsule.

  • Analysis: Introduce the sample into the combustion furnace of the elemental analyzer. The instrument will automatically perform the combustion, gas separation, and detection.

  • Data Acquisition: The instrument software will calculate the percentage of C, H, and N in the sample based on the detector signals and the calibration.

  • Comparison: Compare the experimental results with the theoretical values for piperidine hydrochloride (C₅H₁₂ClN):

    • %C = 49.38%

    • %H = 9.95%

    • %N = 11.52%

Data Interpretation:

ElementTheoretical %Acceptable Range (Typical)
Carbon (C)49.3849.08 - 49.68
Hydrogen (H)9.959.65 - 10.25
Nitrogen (N)11.5211.22 - 11.82

A close agreement between the experimental and theoretical values (typically within ±0.3-0.4%) provides strong evidence for the correct stoichiometry and high purity of the piperidine hydrochloride salt.[7] Deviations may indicate the presence of impurities, residual solvents, or an incorrect salt form.

Part 2: Quantifying Trace Elemental Impurities - A Comparative Guide

The focus now shifts from the bulk composition of the API to the minute, yet potentially harmful, trace elemental impurities. The ICH Q3D guideline provides a framework for the control of these impurities, classifying them based on their toxicity and the likelihood of their presence in the final drug product.[1][6]

Table 1: ICH Q3D Classification of Elemental Impurities

ClassElementsRationale for Inclusion
1 As, Cd, Hg, PbHuman toxicants with limited or no use in pharmaceutical manufacturing.[1]
2A Co, Ni, VHigh probability of occurrence in drug products.[1]
2B Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, TlLower probability of occurrence, often used as catalysts.[1]
3 Ba, Cr, Cu, Li, Mo, Sb, SnRelatively low oral toxicity, but may require consideration for other routes of administration.[6]

For piperidine-based APIs, a thorough risk assessment should consider potential catalysts used in their synthesis, such as Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), and Nickel (Ni).[9][10]

Elemental_Impurity_Sources API Piperidine Salt API Catalysts Catalysts Catalysts->API Raw_Materials Raw_Materials Raw_Materials->API Equipment Equipment Equipment->API Packaging Packaging Packaging->API

Caption: Potential Sources of Elemental Impurities in Piperidine Salt APIs.

Comparison of Analytical Techniques for Trace Elemental Impurities

The choice of analytical technique for trace elemental impurities is dictated by the required sensitivity, the specific elements of interest, and the nature of the sample matrix.

Table 2: Comparison of ICP-MS, ICP-OES, and XRF for Elemental Impurity Analysis

FeatureICP-MSICP-OESXRF
Principle Ionization in plasma, separation by mass-to-charge ratioExcitation in plasma, detection of emitted lightExcitation by X-rays, detection of fluorescent X-rays
Sensitivity Very High (ppt to low ppb)Moderate (ppb to ppm)Good (low ppm to %)
Elements Most elementsMost metals and some non-metalsMost elements from Na to U
Sample Prep Requires digestion/dissolutionRequires digestion/dissolutionMinimal to none
Throughput HighHighVery High
Matrix Effects Can be significant, requires mitigationModerateCan be significant
Cost HighModerateLow to Moderate
Regulatory Recommended in USP <233>Recommended in USP <233>Accepted as an alternative to USP <233>
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The Gold Standard

ICP-MS is widely regarded as the most suitable technique for the quantification of trace elemental impurities in pharmaceuticals due to its exceptional sensitivity and ability to measure a wide range of elements simultaneously.[4]

Causality Behind Experimental Choices in ICP-MS:

  • Sample Preparation: Piperidine salts, being organic, require digestion to destroy the organic matrix and solubilize the elements. Microwave-assisted acid digestion is the preferred method as it is performed in a closed vessel, minimizing the loss of volatile elements and reducing the risk of contamination.[5] For some piperidine salts that are soluble in organic solvents, direct analysis in a solvent like dimethyl sulfoxide (DMSO) can be a simpler and faster alternative.

  • Matrix Effects: The high salt content in a piperidine hydrochloride sample can cause matrix effects in the plasma, leading to signal suppression or enhancement.[11] These effects are mitigated by:

    • Dilution: Diluting the sample reduces the overall matrix concentration.

    • Internal Standards: Adding elements not present in the sample at a constant concentration helps to correct for variations in instrument response.

    • Collision/Reaction Cell Technology (CRC): This technology uses a gas (e.g., helium) to remove polyatomic interferences that can obscure the analyte signal.[10][12]

Objective: To quantify trace elemental impurities in piperidine hydrochloride according to ICH Q3D guidelines.

Materials:

  • Piperidine hydrochloride sample

  • Trace-metal grade nitric acid (HNO₃) and hydrochloric acid (HCl)

  • High-purity water (18.2 MΩ·cm)

  • Multi-element standard solutions

  • Internal standard solution (e.g., Sc, Y, In, Bi)

  • Microwave digestion system

  • ICP-MS instrument with CRC

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 0.2 g of the piperidine hydrochloride sample into a clean microwave digestion vessel. b. Carefully add 5 mL of concentrated HNO₃ and 1 mL of concentrated HCl. c. Seal the vessels and place them in the microwave digestion system. d. Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes. e. Allow the vessels to cool, then carefully open and dilute the digest to a final volume of 50 mL with high-purity water.

  • Instrument Setup and Calibration: a. Optimize the ICP-MS parameters (e.g., plasma power, gas flow rates). b. Prepare a series of calibration standards from the multi-element stock solutions, matrix-matched with the acid concentration of the samples. c. Introduce the internal standard solution online.

  • Analysis: a. Analyze a blank, the calibration standards, and the prepared sample solutions. b. Use CRC with helium as the collision gas to minimize polyatomic interferences.

  • Data Analysis: a. Quantify the concentration of each elemental impurity in the sample solution using the calibration curves and correcting for the internal standard response. b. Calculate the concentration in the original solid sample (in µg/g).

X-Ray Fluorescence (XRF) Spectrometry: A Rapid Screening Alternative

XRF offers a significant advantage in its non-destructive nature and minimal sample preparation.[13][14] This makes it an excellent tool for rapid screening of raw materials and in-process control.

Causality Behind Experimental Choices in XRF:

  • Sample Form: For powdered samples like piperidine hydrochloride, the sample is typically pressed into a pellet. This ensures a flat, uniform surface for analysis, which is critical for accurate and reproducible results.

  • Matrix Effects: The organic matrix of the piperidine salt can absorb and scatter the primary and fluorescent X-rays, leading to inaccuracies. These effects can be corrected for using matrix-matched calibration standards or fundamental parameters software models. The presence of chlorine in hydrochloride salts can also cause spectral overlaps with some elements of interest.

Objective: To rapidly screen for the presence of elemental impurities in a piperidine hydrochloride sample.

Materials:

  • Piperidine hydrochloride sample

  • Hydraulic press

  • XRF spectrometer

Procedure:

  • Sample Preparation: a. Weigh approximately 2 g of the piperidine hydrochloride sample. b. Place the sample in a die and press it into a pellet using a hydraulic press.

  • Instrument Setup: a. Select the appropriate analytical program for pharmaceutical samples.

  • Analysis: a. Place the sample pellet in the XRF spectrometer and initiate the analysis.

  • Data Analysis: a. The instrument software will provide a semi-quantitative or quantitative analysis of the elemental composition. b. Compare the results against pre-defined limits to determine if further analysis by a more sensitive technique like ICP-MS is required.

Conclusion: An Integrated Approach to Elemental Analysis

Ensuring the elemental integrity of piperidine salt forms requires a strategic, multi-technique approach. CHN analysis serves as the fundamental confirmation of the API's stoichiometric identity and purity. For the critical control of trace elemental impurities, ICP-MS stands as the definitive, high-sensitivity technique, providing the accuracy and precision demanded by regulatory bodies. XRF offers a valuable, complementary role as a rapid and non-destructive screening tool, enabling efficient monitoring throughout the manufacturing process.

By understanding the principles, strengths, and limitations of each technique, and by implementing robust, self-validating protocols, researchers and drug developers can confidently ensure the quality, safety, and efficacy of their piperidine-based pharmaceuticals. This integrated approach not only ensures regulatory compliance but also embodies a commitment to the highest standards of scientific integrity and patient safety.

References

  • Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]

  • Dartmouth College. (n.d.). Sample Preparation – Dartmouth Trace Element Analysis Core. Retrieved from [Link]

  • Nash, R. A. (Ed.). (2002). Handbook of Pharmaceutical Analysis. Marcel Dekker.
  • Shimadzu. (n.d.). Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. Retrieved from [Link]

  • Almac Group. (2017, June 20). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. Retrieved from [Link]

  • Drawell. (2025, January 7). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]

  • Patsnap. (2025, September 19). Effective Strategies for ICP-MS Inaccuracies Due to Matrix Effects. Retrieved from [Link]

  • Almac Group. (n.d.). Evaluation of the effects of residual carbon content matrix on the determination of pharmaceutically regulated elemental impurities by ICP-MS. Retrieved from [Link]

  • Chahrour, O., et al. (2017, October 25). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. Journal of Pharmaceutical and Biomedical Analysis, 145, 84-90.
  • Challenges in ICP-MS analysis of elemental impurities in pharmaceutical products. (n.d.). Retrieved from [Link]

  • Tianyo, K. (2025, June 15). Chemical and Pharmaceutical Salts: Nomenclatural, Formulative, and Therapeutic Analysis. Longdom Publishing.
  • Shivatare, V. S., et al. (2023). Development and validation of ICPMS methods for simultaneous determination of elemental impurities in topical cream containing ximenynic acid. Future Journal of Pharmaceutical Sciences, 9(1), 47.
  • Analysis of Salts and Salt Substitutes with a Handheld X-Ray Fluorescence Analyzer. (2025, August 10). Retrieved from [Link]

  • RSC Publishing. (n.d.). Matrix-effect observations in inductively coupled plasma mass spectrometry. Retrieved from [Link]

  • R Discovery. (2025, January 16). Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019-2023). Retrieved from [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Mzoughi, Z., et al. (2023). Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. Foods, 12(4), 853.
  • Scott, D. W., et al. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks.
  • FSSAI. (2008, January 9). Manual of Methods of Analysis-Trace Elements. Retrieved from [Link]

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • National Measurement Institute of Australia. (2021). REFERENCE MATERIAL PRODUCT INFORMATION SHEET: NMIA D907: 1-(3-Chlorophenyl)piperazine hydrochloride. Retrieved from [Link]

  • Romano, F. P., et al. (2024, February 8). Angle-Dependent XRF Analyses: Pros and Cons of a Novel Technique in the Field of Cultural Heritage. Molecules, 29(4), 784.
  • Bezrukova, O., et al. (2024, October 31). Combined Quantitative Analysis of Salt Fluxes Composition by X-ray Diffraction and X-ray Fluorescence in Process Control. ICSOBA.

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Safety Operating Guide

Personal protective equipment for handling 3-(2-(Methylthio)phenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel synthetic intermediates not merely as a checklist of hazards, but as a mechanistic system. 3-(2-(Methylthio)phenoxy)piperidine is a complex molecule that presents a trifecta of chemical risks. To ensure absolute safety and maintain the integrity of your drug development workflows, you must understand the causality behind each protective measure.

Here is the comprehensive, self-validating operational guide for handling this compound safely.

Mechanistic Hazard Profile (The "Why")

Before donning any personal protective equipment (PPE), it is critical to understand how the structural motifs of 3-(2-(Methylthio)phenoxy)piperidine interact with biological tissues:

  • Piperidine Moiety (Corrosivity): Piperidine derivatives are highly basic and corrosive. Contact causes rapid saponification of skin lipids, leading to1[1].

  • Phenoxy Moiety (Penetration): The aromatic ether acts as a lipophilic vehicle. It significantly lowers the activation energy for dermal penetration, meaning spilled material will bypass the skin's aqueous barrier faster than simple aliphatic amines.

  • Methylthio Moiety (Toxicity & Odor): Thioethers are potent nucleophiles and volatile odorants. They act as 2[2]. Inhalation of thioether vapors can cause olfactory fatigue, meaning researchers may stop smelling the chemical even as toxic concentrations accumulate in their breathing zone.

Quantitative Operational Parameters & PPE

To counter these mechanistic hazards, your PPE and engineering controls must meet specific quantitative thresholds.

Table 1: Quantitative Operational & PPE Parameters

Parameter / PPE ItemQuantitative Target / SpecScientific Causality & Justification
Fume Hood Face Velocity 80 – 120 FPMOptimal range to capture dense thioether vapors without causing turbulent eddies that push vapors back into the user's breathing zone.
Hand Protection ≥ 8-mil Nitrile (Outer)4-mil Nitrile (Inner)Double-gloving is mandatory. 8-mil nitrile provides sufficient breakthrough time against lipophilic phenoxy compounds compared to standard exam gloves.
Eye/Face Protection ANSI Z87.1 CompliantIndirectly vented chemical splash goggles prevent 3 from reaching the cornea[3].
Body Protection Flame-Resistant (FR) CoatA lab coat with knit cuffs prevents wrist exposure and stops sleeves from knocking over glassware during complex syntheses[4].
Eyewash Flushing ≥ 15 MinutesMinimum time required to mechanically flush lipophilic bases from the epidermis and prevent deep tissue saponification[2].

Standard Operating Procedure (SOP) for Handling

Do not rely on assumptions; every step in this protocol includes a self-validating check to ensure the system is secure before proceeding.

Step 1: Pre-Operational Validation

  • Action: Verify the chemical fume hood is fully operational.

  • Self-Validation: Perform the "Kimwipe Test." Tape a single tissue to the bottom of the sash. An inward deflection visually confirms negative pressure before you open the chemical container.

Step 2: Dispensing and Transfer

  • Action: Lower the sash to the lowest workable height (<18 inches) to create a physical blast and vapor barrier.

  • Action: Dispense the chemical using dedicated, static-free tools. If preparing a solution, always add the chemical to the solvent (not vice versa) to control the heat of solvation generated by the basic piperidine ring.

Step 3: Post-Handling Decontamination

  • Action: Wipe the exterior of the primary container with an isopropanol-soaked wipe before returning it to the storage cabinet.

  • Causality: Thioether residues left on containers will permeate the storage cabinet over time, causing widespread odor issues and potential secondary exposure across the laboratory.

Workflow N1 1. Pre-Operational Validation (Fume Hood & PPE Check) N2 2. Chemical Dispensing (Minimize Sash Height) N1->N2 N3 3. Reaction Setup (Closed System Transfer) N2->N3 N4 4. Decontamination (Solvent Wipe & Carbon Absorbent) N3->N4 N5 5. Waste Segregation (Basic/Thioether Organic Waste) N4->N5

Fig 1: Step-by-step operational workflow for handling 3-(2-(Methylthio)phenoxy)piperidine.

Emergency Response & Spill Protocol

If a spill occurs, the immediate priority is suppressing the volatile thioether and neutralizing the corrosive amine.

  • Minor Spills (Inside Hood, <50 mL/g): Do not lift the sash. Neutralize the basic amine with a mild solid acid (e.g., citric acid powder). Absorb the remaining thioether liquid with 5[5]. Never use paper towels, as they do not suppress thioether volatilization.

  • Skin Contact: Immediately flush the affected area at a safety shower/eyewash for a minimum of 15 minutes. Because the phenoxy group is highly lipophilic, thorough washing with soap is required to fully extract the residue from the skin[2].

  • Major Spills (Outside Hood): Evacuate the laboratory immediately, close the doors to isolate the vapors, and contact Environmental Health and Safety (EHS).

Disposal Plan

Improper disposal of thioethers and amines is a primary cause of laboratory safety incidents.

  • Segregation: Collect in a designated "Halogen-Free Organic Waste - Basic/Thioether" container. Never mix with acidic waste streams. The basic piperidine will react exothermically, potentially causing the waste container to over-pressurize and rupture.

  • Containment: Store waste in high-density polyethylene (HDPE) carboys with secondary containment. Ensure the cap is tightly sealed at all times to prevent the escape of nauseating methylthio vapors into the lab environment.

References

  • NC State University / OSHA Guidelines - Personal Protective Equipment Requirements for Laboratories. Retrieved from: [Link]

  • Lab Manager - Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.